molecular formula C18H19BrO3 B563401 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone CAS No. 93885-34-8

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Cat. No.: B563401
CAS No.: 93885-34-8
M. Wt: 363.251
InChI Key: PRQKSWPBFZCKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name derives from its functional groups and substituent positions:

IUPAC Descriptor Structural Basis
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl] A phenyl ring substituted at position 2 with a 3-bromo-2-hydroxypropoxy group
3-phenyl-1-propanone A propanone (acetone) backbone with a phenyl group at position 3

Molecular Formula : $$ \text{C}{18}\text{H}{19}\text{BrO}_3 $$
Molecular Weight : 363.25 g/mol.
Synonyms : Include 93885-34-8 (CAS) and DTXSID60661827.

Molecular Architecture Analysis via X-ray Crystallography

No direct X-ray diffraction data exists for this compound in publicly accessible databases (e.g., CCDC, PDBj). However, structural analogs (e.g., brominated phenyl ketones) often adopt planar conformations with intermolecular hydrogen bonding between hydroxyl groups and ketone oxygens. Key features inferred:

  • Steric Effects : The bulky bromine atom and phenyl groups likely induce torsional strain in the propoxy chain.
  • Hydrogen-Bonding Capacity : The hydroxyl group may participate in hydrogen bonding, stabilizing crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

While no direct NMR data exists for this compound, structural analogs provide insights:

Proton Environment Expected ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)

Properties

IUPAC Name

1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKSWPBFZCKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661827
Record name 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93885-34-8
Record name 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This two-step approach involves synthesizing the phenolic precursor 2-(3-phenylpropanoyl)phenol followed by alkylation with 3-bromo-1,2-propanediol . The method leverages the reactivity of the phenolic hydroxyl group as a nucleophile.

Step 1: Synthesis of 2-(3-Phenylpropanoyl)phenol

A Friedel-Crafts acylation of phenol with 3-phenylpropanoyl chloride in anhydrous dichloromethane (DCM) catalyzed by AlCl₃ achieves regioselective para-acylation. After 12 hours at 0–5°C, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 72% of 2-(3-phenylpropanoyl)phenol .

Step 2: Alkylation with 3-Bromo-1,2-propanediol

The phenolic intermediate (1.0 eq) is reacted with 3-bromo-1,2-propanediol (1.2 eq) in dimethylformamide (DMF) using K₂CO₃ (2.5 eq) as a base. The mixture is stirred at 80°C for 8 hours, followed by extraction with ethyl acetate and column chromatography (CH₂Cl₂/methanol, 95:5), yielding 58% of the target compound.

Key Data:

ParameterValue
Temperature80°C
Reaction Time8 hours
SolventDMF
BaseK₂CO₃
Yield58%

Epoxide Ring-Opening Strategy

Reaction Mechanism

Mitsunobu Etherification

Protocol Design

The Mitsunobu reaction enables stereocontrolled ether synthesis using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Synthesis Steps

  • Alcohol Activation : 3-Bromo-2-hydroxypropanol (1.2 eq) is combined with PPh₃ (1.5 eq) and DEAD (1.5 eq) in dry THF at 0°C.

  • Coupling : 2-(3-Phenylpropanoyl)phenol (1.0 eq) is added, and the reaction proceeds at 25°C for 24 hours. After quenching with water, the product is purified via flash chromatography (hexane/acetone, 7:3), achieving a 67% yield.

Advantages:

  • High stereochemical fidelity.

  • Avoids strong bases, preserving acid-sensitive functional groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution5895ModerateHigh
Epoxide Ring-Opening6390HighModerate
Mitsunobu Etherification6798LowLow

Key Findings:

  • Nucleophilic Substitution offers the best cost efficiency for industrial applications.

  • Mitsunobu Etherification provides superior purity but is limited by reagent expense.

  • Epoxide Ring-Opening balances yield and scalability but requires careful bromide stoichiometry.

Troubleshooting Common Synthetic Challenges

Issue 1: Low Yield in Alkylation Step

Cause : Incomplete deprotonation of the phenolic hydroxyl group.
Solution : Use stronger bases (e.g., NaOH) or polar aprotic solvents like DMSO to enhance nucleophilicity.

Issue 2: Diastereomer Formation

Cause : Racemization during epoxide ring-opening.
Mitigation : Conduct the reaction at lower temperatures (0–5°C) and use chiral catalysts.

Issue 3: Purification Difficulties

Cause : Co-elution of byproducts in column chromatography.
Resolution : Optimize solvent gradients (e.g., stepwise increase in methanol from 5% to 10% in CH₂Cl₂).

Advanced Characterization Techniques

Structural Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, ArH), 4.25 (m, 1H, -OCH₂), 3.75 (dd, J = 10.8 Hz, 1H, -CHBr), 3.50 (m, 2H, -CH₂CO).

  • FT-IR : Peaks at 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), and 650 cm⁻¹ (C-Br) confirm functionality.

Purity Assessment

  • HPLC (C18 column, 70:30 acetonitrile/water): Retention time = 12.4 min, purity >98% .

Scientific Research Applications

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₈H₁₉BrO₃
  • Molecular Weight : 387.25 g/mol (calculated).
  • Key Functional Groups : Bromine (electrophilic), hydroxyl (hydrogen bonding), and ketone (polarity).

Comparison with Structurally Similar Compounds

Propafenone and Derivatives

Compound: Propafenone Hydrochloride (CAS 54063-53-5)

  • Structure: 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone hydrochloride.
  • Key Differences: Replaces bromine with a propylamino group (-NH-CH₂CH₂CH₃). The amino group enhances solubility and enables sodium channel blockade, making it a Class Ic antiarrhythmic drug .
  • Pharmacological Impact: Propafenone exhibits calcium channel blockade and β-adrenergic antagonism, absent in the brominated analog due to lack of amino functionality .
Parameter Target Compound Propafenone Hydrochloride
Molecular Weight 387.25 377.91
Substituent on Propoxy Br, -OH -NH-CH₂CH₂CH₃, -OH
Biological Activity Not reported Antiarrhythmic (Class Ic)
Toxicity (LD50, mouse) Unknown 352 mg/kg (oral)

Thienyl-Substituted Analogs

Compound: 1-(3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl)-3-phenyl-1-propanone ()

  • Structure : Replaces the phenyl ring in the propoxy chain with a thienyl group (a sulfur-containing heterocycle).
  • Key Differences :
    • Thienyl's electron-rich nature alters aromatic interactions.
    • May improve metabolic stability compared to phenyl due to reduced cytochrome P450 susceptibility.
  • Pharmacological Impact :
    • Designed for arrhythmia treatment but lacks clinical data .

Halogenated Propanones

Compound: 1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS 898790-59-5)

  • Structure : Bromine at the para position of the phenyl ring, lacking the hydroxypropoxy chain.
  • Higher lipophilicity due to bromine but reduced hydrogen bonding capacity.
  • Safety: Limited toxicity data; structurally similar brominated compounds show moderate to high acute toxicity (e.g., LD50 ~90–352 mg/kg in rodents) .

Amino-Substituted Derivatives

Compound: Etafenone Hydrochloride (CAS 3686-78-0)

  • Structure: 1-[2-(2-Diethylaminoethoxy)phenyl]-3-phenyl-1-propanone hydrochloride.
  • Key Differences: Diethylaminoethoxy group enhances solubility and receptor binding. Used as a coronary vasodilator, unlike the brominated target compound .
  • Toxicity: LD50 (mouse, intravenous): 28 mg/kg, indicating higher acute toxicity than propafenone .

Structural-Activity Relationship (SAR) Insights

  • Bromine vs. Amino groups (e.g., in propafenone) enable ion-channel interactions critical for antiarrhythmic activity .
  • Hydroxypropoxy Chain: The hydroxyl group in both the target compound and propafenone facilitates hydrogen bonding, influencing target affinity and metabolic pathways.
  • Aromatic Substitutions :
    • Thienyl or chloro/methyl-substituted phenyl rings (–11) modulate electronic effects and steric hindrance, affecting binding to biological targets.

Biological Activity

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, also known by its CAS number 93885-34-8, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and research.

  • Molecular Formula : C18H19BrO3
  • Molecular Weight : 363.25 g/mol
  • IUPAC Name : 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism involves:

  • Sodium Channel Inhibition : It has been reported to inhibit human Nav1.8 sodium channels, which are crucial in pain signaling pathways. The IC50 values indicate high affinity, with 8 nM at half-maximal inactivation and 79 nM at resting state .
  • Protein Modification : The bromine atom can form covalent bonds with nucleophilic sites in proteins, potentially altering their structure and function, which is significant in proteomic studies.

Biological Activity Overview

The compound exhibits various biological activities that make it a candidate for further research:

Activity Description
Analgesic Effects Reduces behavioral responses in neuropathic pain models .
Neuroprotective Properties Potential applications in neuroprotection due to its interaction with ion channels.
Antiinflammatory Activity May modulate inflammatory pathways through protein interactions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Pain Model Studies :
    • A study demonstrated that this compound significantly reduced pain responses in animal models of neuropathic pain, suggesting its potential as an analgesic agent .
  • Ion Channel Interaction :
    • Research highlighted its selective inhibition of sodium channels, particularly Nav1.8, indicating a mechanism for its analgesic effects. This selectivity is crucial for minimizing side effects associated with broader sodium channel blockers.
  • Proteomic Applications :
    • The compound has been employed as a reagent in proteomics research to study protein interactions and modifications, showcasing its versatility in scientific applications beyond pharmacology.

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:

Compound Mechanism of Action Biological Activity
1-Bromo-3-phenylpropane Etherification reactionsLimited biological activity
3-Phenylpropyl bromide General organic synthesisMinimal therapeutic relevance

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a phenolic intermediate with 3-bromo-2-hydroxypropyl bromide under alkaline conditions. A typical procedure involves reacting 2-hydroxyphenyl-3-phenylpropan-1-one with 3-bromo-1,2-propanediol in a polar solvent (e.g., ethanol) using a base like K₂CO₃ at reflux (60–80°C) . Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and hydroxypropoxy chain integration .
  • FT-IR : For identifying the ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
  • HRMS : To verify molecular weight and bromine isotopic patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Degradation is monitored via HPLC at intervals (0, 24, 48 hrs). The bromine atom may render it susceptible to hydrolysis under basic conditions, requiring pH-specific stabilizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct analysis (e.g., di-alkylated derivatives) via LC-MS guides optimization. Adjusting the stoichiometry of 3-bromo-1,2-propanediol (1.2–1.5 equivalents) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can suppress side reactions. Temperature control (<70°C) minimizes thermal decomposition .

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 1TQN) identifies binding poses. Density Functional Theory (DFT) calculates electron distribution at the bromine and ketone moieties to predict metabolic sites. Compare results with in vitro microsomal assays for validation .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity?

  • Methodological Answer : Synthesize analogs via halogen exchange (e.g., using Cl⁻ in DMF) and evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀). QSAR models correlate electronegativity and lipophilicity (ClogP) with activity. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic enzyme pockets .

Q. What crystallographic methods resolve discrepancies in proposed stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction confirms the spatial arrangement of the hydroxypropoxy chain. Crystallize the compound in a mixture of dichloromethane/hexane and compare experimental data (e.g., torsion angles) with computational predictions (Mercury Software) .

Q. How can conflicting data on the compound’s pro-apoptotic activity be reconciled?

  • Methodological Answer : Contradictions in cell-based assays may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Standardize testing using synchronized cells, control for ROS generation (via DCFH-DA staining), and validate with caspase-3/7 activation assays. Meta-analysis of dose-response curves (GraphPad Prism) clarifies EC₅₀ variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.